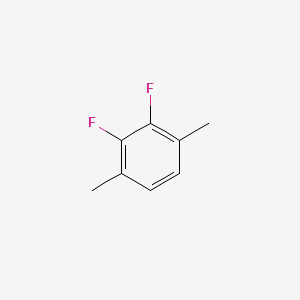

2,3-Difluoro-1,4-dimethyl-benzene

Description

Properties

IUPAC Name |

2,3-difluoro-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSJQUQJVBYIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Difluoro-1,4-dimethyl-benzene CAS 1736-90-9 properties

An In-Depth Technical Guide to 2,3-Difluoro-1,4-dimethylbenzene (CAS 1736-90-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Introduction: Strategic Value of Fluorinated Scaffolds

2,3-Difluoro-1,4-dimethylbenzene, also known as 3,6-difluoro-o-xylene, is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic profiles.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this versatile intermediate, offering field-proven insights for its application in research and development.

The unique electronic properties imparted by the two fluorine atoms on the benzene ring, combined with the steric and electronic influence of the adjacent methyl groups, make this molecule a valuable synthon.[1] The fluorine substituents significantly alter the electron density of the aromatic ring, enhancing its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex drug candidates like kinase inhibitors.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. 2,3-Difluoro-1,4-dimethylbenzene is a flammable liquid that requires careful handling in a well-ventilated area, away from ignition sources.[4][5]

Table 1: Physicochemical Properties of 2,3-Difluoro-1,4-dimethylbenzene

| Property | Value | Source(s) |

| CAS Number | 1736-90-9 | [4] |

| Molecular Formula | C₈H₈F₂ | [4] |

| Molecular Weight | 142.15 g/mol | [5] |

| Physical Form | Liquid | [4] |

| Boiling Point | 155 °C (at 760 mmHg) | [4] |

| Flash Point | 36 °C | [4] |

| InChI | InChI=1S/C8H8F2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | [5] |

| SMILES | CC1=C(C=CC(=C1C)F)F | [5] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | 🔥 | [4] |

| Signal Word | Danger / Warning | [4][5] |

| Hazard Statements | H226: Flammable liquid and vapor. | [4][5] |

| H315: Causes skin irritation. | [5] | |

| H319: Causes serious eye irritation. | [5] | |

| H335: May cause respiratory irritation. | [5] | |

| Precautionary Codes | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [4][5] |

Synthesis and Mechanistic Considerations

The proposed synthesis leverages the directing effect of the fluorine atoms in a compound like 1,2-difluorobenzene. The fluorine at C1 would direct lithiation to the C6 position, and the fluorine at C2 would direct to the C3 position. Subsequent reaction of the resulting lithiated species with two equivalents of an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, would yield the target molecule. This method offers high regioselectivity, a critical factor in complex organic synthesis.

Caption: Proposed workflow for the synthesis of 2,3-difluoro-1,4-dimethylbenzene.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on analogous transformations described in the literature.[6] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Initial Charge: Charge the flask with anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 1,2-difluorobenzene (1.0 eq.) to the cooled THF.

-

Lithiation: Add n-butyllithium (n-BuLi, 2.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1-2 hours at -78 °C to ensure complete formation of the lithiated intermediate. The causality here is critical: the low temperature prevents decomposition of the unstable organolithium species.

-

Alkylation: Add methyl iodide (2.5 eq.) dropwise, again maintaining the temperature below -70 °C. The excess electrophile ensures the reaction goes to completion.

-

Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Subsequently, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2,3-difluoro-1,4-dimethylbenzene.

Reactivity and Synthetic Utility

The chemical behavior of 2,3-difluoro-1,4-dimethylbenzene is dominated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms activate the benzene ring towards nucleophilic attack. This makes the compound a suitable substrate for reactions with strong nucleophiles, where one or both fluorine atoms can be displaced.[7]

-

Cross-Coupling Reactions: As a fluorinated aryl, this compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). These reactions are pivotal for constructing complex molecular architectures in drug discovery.[1]

-

Further Functionalization: The benzylic protons of the methyl groups can be susceptible to radical bromination (e.g., using N-bromosuccinamide), providing a handle for further derivatization.[8]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic signatures for 2,3-difluoro-1,4-dimethylbenzene based on its structure and data from analogous compounds.

Caption: Standard workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂ symmetry axis, the number of unique signals in the NMR spectra is reduced.

-

¹H NMR Spectroscopy: Two distinct signals are expected.

-

The two methyl groups are chemically equivalent and will appear as a single peak.

-

The two aromatic protons are also chemically equivalent, appearing as another single peak.

-

Prediction: The methyl protons will likely appear as a singlet around δ 2.2-2.4 ppm.[9] The aromatic protons will appear as a triplet (due to coupling with the two adjacent fluorine atoms) in the region of δ 6.8-7.2 ppm.

-

-

¹³C NMR Spectroscopy: Four distinct signals are expected due to symmetry.

-

The two methyl carbons are equivalent.

-

The two carbons bearing fluorine atoms (C2, C3) are equivalent.

-

The two carbons bearing methyl groups (C1, C4) are equivalent.

-

The two carbons bearing protons (C5, C6) are equivalent.

-

Prediction: The spectra will be complicated by C-F coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz).[10][11] Carbons further away will show smaller couplings.

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Splittings

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) | Assignment |

| ¹H | 2.2 – 2.4 | s (or t) | JHF ≈ 2-3 Hz (possible) | 2 x -CH₃ |

| 6.8 – 7.2 | t | JHF ≈ 8-10 Hz | 2 x Ar-H | |

| ¹³C | 15 – 20 | q | JCF ≈ 3-5 Hz | 2 x -CH₃ |

| 115 – 120 | d | JCF ≈ 15-20 Hz | C5, C6 | |

| 125 – 130 | t | JCF ≈ 5-10 Hz | C1, C4 | |

| 150 – 155 | d | JCF ≈ 240-250 Hz | C2, C3 |

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 – 3000 | C-H stretch (Aromatic) | Medium |

| 2975 – 2850 | C-H stretch (Alkyl -CH₃) | Strong |

| 1600 – 1450 | C=C stretch (Aromatic Ring) | Medium-Strong |

| 1400 – 1000 | C-F stretch | Very Strong |

The C-F stretching region is particularly diagnostic, typically showing very strong and sharp absorption bands due to the high polarity of the bond.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 142.15

-

Key Fragments: A prominent fragment is expected at m/z = 127, corresponding to the loss of a methyl group ([M-CH₃]⁺).[5]

Conclusion

2,3-Difluoro-1,4-dimethylbenzene is a strategically important building block whose utility stems from the unique properties conferred by its fluorine substituents. This guide has provided a detailed overview of its known properties, a proposed, mechanistically sound synthetic protocol, and a predictive analysis of its spectroscopic characteristics. By understanding these core technical aspects, researchers can confidently and safely integrate this compound into their synthetic programs to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

Sources

- 1. chem960.com [chem960.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1,4-Difluoro-2,3-dimethylbenzene | 1736-90-9 [sigmaaldrich.com]

- 5. 1,4-Difluoro-2,3-dimethylbenzene | C8H8F2 | CID 581530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

2,3-difluoro-p-xylene chemical structure and molecular weight

Topic: 2,3-Difluoro-p-xylene: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Material Scientists

A Critical Building Block for Negative Dielectric Anisotropy Liquid Crystals[1][2]

Executive Summary

In the specialized field of fluorinated aromatics, 2,3-difluoro-p-xylene (also known as 1,4-dimethyl-2,3-difluorobenzene) occupies a strategic niche.[1][2] Unlike its mono-fluorinated or tetra-fluorinated counterparts, this specific isomer provides a "lateral difluoro" motif essential for modern display technologies.[1][2]

This guide analyzes the compound’s structural utility, specifically its role in engineering negative dielectric anisotropy (

Chemical Identity & Physiochemical Profile[3][4][5]

The 2,3-difluoro-p-xylene molecule consists of a benzene core substituted with methyl groups at the 1 and 4 positions, and fluorine atoms at the 2 and 3 positions.[2] This substitution pattern creates a highly polarizable "ortho-difluoro" sector without significantly increasing the steric bulk compared to the non-fluorinated parent.[1][2]

Table 1: Key Chemical Data[2]

| Property | Data | Notes |

| IUPAC Name | 2,3-Difluoro-1,4-dimethylbenzene | Preferred systematic name |

| Common Name | 2,3-Difluoro-p-xylene | Industry standard |

| CAS Registry Number | 116850-22-7 | Specific to the 2,3-isomer |

| Molecular Formula | C | |

| Molecular Weight | 142.15 g/mol | Calculated (C: 12.01, H: 1.01, F: 19.[1][2][3]00) |

| SMILES | CC1=C(C(=C(C=C1)C)F)F | Useful for cheminformatics |

| Boiling Point | ~155–160 °C (Predicted) | Interpolated between 2-F-p-xylene (144°C) and tetrafluoro-p-xylene (178°C) |

| Appearance | Colorless Liquid | Typical of fluorinated xylenes |

| Density | ~1.15 g/mL | Higher than p-xylene (0.86 g/mL) due to F atoms |

Structural Analysis & Spectroscopy

Molecular Architecture

The defining feature of 2,3-difluoro-p-xylene is the ortho-difluoro effect .[1][2] The C-F bonds are highly polar, withdrawing electron density from the ring.[2] When positioned at C2 and C3, the individual bond dipoles sum to a resultant vector pointing directly between the two fluorine atoms, perpendicular to the C1-C4 axis (the "long axis" of the xylene).[2]

-

Electronic Shielding: The fluorine atoms shield the C2 and C3 carbons, appearing as doublets of doublets in

C NMR due to C-F coupling ( -

Steric Impact: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing this moiety to mimic the steric profile of p-xylene while drastically altering the electronics—a concept known as bioisosterism in pharma and steric conservation in materials.[2]

NMR Spectral Signatures (Typical)

-

F NMR: Expect a multiplet centered around -138 to -142 ppm (relative to CFCl

- H NMR:

Synthesis Methodologies

The synthesis of 2,3-difluoro-p-xylene is challenging due to the directing effects of the methyl groups.[1][2] Direct fluorination is non-selective.[1][2] The two primary routes employed in research and scale-up are the Halex Reaction (Halogen Exchange) and Modified Balz-Schiemann .[1][2]

Route A: The Halex Reaction (Industrial Preferred)

This method utilizes 2,3-dichloro-p-xylene as the precursor.[1][2] It is favored for its scalability and avoidance of unstable diazonium intermediates.[1][2]

-

Reagents: Potassium Fluoride (KF), Polar Aprotic Solvent (Sulfolane or DMSO), Phase Transfer Catalyst (18-crown-6 or TDA-1).[1][2]

-

Mechanism: Nucleophilic Aromatic Substitution (S

Ar).[1][2] The electron-withdrawing nature of the chlorine atoms activates the ring sufficiently for fluoride exchange at high temperatures.[1][2]

Route B: Lithiation/Methylation (Lab Scale)

Starting from 1,2-difluorobenzene, this route uses organolithium reagents to install the methyl groups.[2] It requires cryogenic conditions (-78 °C) to prevent benzyne formation.[1][2]

Figure 1: The Halex reaction pathway involves the displacement of chlorine by fluorine at high temperatures.[1]

Applications in Material Science & Pharma[2][10]

Liquid Crystals (The "Lateral Difluoro" Effect)

This is the primary commercial driver for 2,3-difluoro-p-xylene.[1][2] In Vertical Alignment (VA) displays, the liquid crystals must align perpendicular to the electric field.[2] This requires the molecule to have a negative dielectric anisotropy (

-

Mechanism: The dipole moment of the C-F bonds is perpendicular to the long axis of the molecule (the alkyl chain direction).[2]

-

Viscosity: The 2,3-difluoro-p-xylene core provides a lower viscosity compared to cyclohexane-based analogs, enabling faster pixel response times (reduction of motion blur).[1][2]

Pharmaceutical Bioisosteres

In drug design, the 2,3-difluoro motif is used to block metabolic hotspots.[2]

-

Metabolic Stability: The C-F bond is stronger than C-H, preventing oxidative metabolism (e.g., by Cytochrome P450) at the 2 and 3 positions.

-

Lipophilicity: Fluorination increases lipophilicity (

), enhancing membrane permeability.[2]

Figure 2: Functional utility of the 2,3-difluoro motif in materials and medicine.[1][2]

Handling and Safety Protocols

As a fluorinated aromatic, 2,3-difluoro-p-xylene requires specific safety considerations.

-

Flammability: Like p-xylene, this compound is flammable.[1][2] Flash point is estimated near 30-35°C. Ground all equipment to prevent static discharge.[1][2]

-

Inhalation: Fluorinated xylenes can be respiratory irritants.[1][2] Use only in a certified fume hood.[1][2]

-

Skin Contact: Lipophilic nature allows rapid skin absorption.[1][2] Wear nitrile gloves and Tyvek sleeves.[1][2]

-

Spill Response: Absorb with inert material (vermiculite).[1][2] Do not wash into drains; fluorinated compounds are persistent environmental pollutants.[1][2]

References

-

National Institute of Standards and Technology (NIST). p-Xylene and Fluorinated Analogs: Thermochemical Data.[1][2] NIST Chemistry WebBook.[1][2] Available at: [Link][1]

-

PubChem. 2,3-difluoro-1,4-dimethylbenzene (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

-

Kirsch, P. (2022).[1][2] Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles. Springer.[1][2] (Reference for Halex reaction mechanisms in fluorinated aromatics).

-

Merck KGaA. Liquid Crystals for VA Mode Displays.[1][2] Technical Whitepaper.[1][2] (General reference for lateral difluoro application in LCDs).

Sources

The Ortho-Difluoro Motif: Electronic Tuning in Medicinal Chemistry

Executive Summary

The 2,3-difluoro-substituted benzene ring is a privileged structural motif in modern drug discovery. Unlike isolated fluorine substitutions, the ortho-difluoro pattern creates a unique electronic environment characterized by a maximized dipole moment, reduced lipophilicity relative to other di-halogens, and specific conformational locking capabilities. This guide dissects the electronic underpinnings of this motif, its impact on ligand-protein binding, and the synthetic methodologies required to install it.

The Physicochemical Landscape

The Dipole Summation Effect

The defining feature of 1,2-difluoro substitution (which forms the 2,3-pattern when attached to a scaffold) is the vector summation of the C-F dipoles.

-

Vector Geometry: The two C-F bonds are oriented at 60° relative to each other.

-

Resultant Dipole: Unlike 1,4-difluorobenzene (where dipoles cancel to 0 D) or 1,3-difluorobenzene (~1.5 D), the 1,2-isomer exhibits a massive molecular dipole of ~2.93 Debye .

This high polarity allows the ring to participate in strong dipole-dipole interactions and orthogonal multipolar interactions with protein backbones (e.g., carbonyl oxygens), often drastically improving potency compared to mono-fluorinated analogs.

Polar Hydrophobicity

Fluorine is traditionally viewed as lipophilic. However, the 2,3-difluoro motif exhibits "polar hydrophobicity." While the fluorine atoms themselves are lipophilic (low polarizability), the intense dipole creates a local polarity that can modulate the global LogP (partition coefficient) of a drug molecule, often making it more soluble than corresponding dichloro- or dibromo-analogs while retaining membrane permeability.

Table 1: Comparative Electronic Properties of Di-substituted Benzenes

| Substitution Pattern | Dipole Moment (D) | Electronic Character | Key Interaction Potential |

| 1,2-Difluoro (Ortho) | 2.93 | High Polarity | Dipole-Dipole, Orthogonal Multipole |

| 1,3-Difluoro (Meta) | ~1.51 | Moderate Polarity | Weak H-Bond Acceptor |

| 1,4-Difluoro (Para) | 0.00 | Non-Polar | Hydrophobic Stacking |

| 1,2-Dichloro | ~2.50 | High Steric Bulk | Steric Occlusion |

Conformational Control: The "Gearing" Effect

In biaryl systems (e.g., a drug scaffold linked to a 2,3-difluorophenyl ring), the fluorine atoms exert profound conformational control.

Non-Planarity via Electrostatics

When a 2,3-difluorophenyl group is attached to another aromatic ring or an amide, the ortho-fluorine (at position 2) creates steric and electrostatic repulsion with the adjacent ring's ortho-protons or heteroatoms. This forces the biaryl system to twist out of planarity.

-

Mechanism: Repulsion between the electron-rich fluorine lone pairs and the electron cloud of the adjacent ring.

-

Result: A twisted dihedral angle (often 40°–60°). This pre-organization can lower the entropic penalty of binding if the protein pocket requires a twisted conformation.

Visualization of Dipole & Conformation

The following diagram illustrates the vector addition and the resulting conformational twist.

Caption: Left: Vector addition of ortho-fluorines creating a strong dipole. Right: The 2,3-substitution forcing a twisted biaryl geometry to relieve repulsion.

Metabolic Stability & Reactivity[1]

Blocking Metabolic Hotspots

The C-F bond energy (~109 kcal/mol) renders the ring effectively inert to oxidative metabolism (CYP450-mediated hydroxylation) at the substituted positions.

-

Strategic Placement: Placing the 2,3-difluoro motif on a solvent-exposed phenyl ring prevents the rapid "metabolic clearance" often seen with unsubstituted phenyl rings (which are prone to para-hydroxylation).

-

Electronic Deactivation: The strong inductive withdrawing effect (-I) of two fluorine atoms deactivates the entire ring toward electrophilic attack by CYP enzymes, protecting even the remaining unsubstituted positions (4, 5, 6) to some degree.

Acid/Base Modulation (pKa)

The 2,3-difluoro motif significantly alters the pKa of attached functional groups:

-

Anilines: If an amine is attached, the basicity is drastically reduced (often by 2–3 pKa units) due to electron withdrawal. This can improve permeability (less ionized at physiological pH) but may reduce solubility.

-

Phenols/Amides: Acidity is increased.[1] This is useful for optimizing hydrogen bond donor strength.

Experimental Protocols

Synthesis: Directed Ortho Metalation (DoM)

The most robust method to functionalize 2,3-difluorobenzenes is via Directed Ortho Metalation. The acidity of the ring protons is enhanced by the fluorine atoms.

Workflow Diagram:

Caption: General workflow for functionalizing the 2,3-difluoro scaffold via lithiation.

Protocol: C-3 Functionalization of 1,2-Difluorobenzene

Objective: To introduce an electrophile (E) adjacent to the fluorine atoms.

Reagents:

-

Substrate: 1,2-Difluorobenzene (or derivative with Directing Group).[2]

-

Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes) OR LDA (Lithium Diisopropylamide).

-

Solvent: Anhydrous THF.

-

Electrophile: e.g., Methyl Iodide, DMF, Iodine.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF.

-

Cooling: Cool the THF to -78°C using a dry ice/acetone bath.

-

Base Addition: Add n-BuLi (1.1 equivalents) dropwise via syringe. Critical: Maintain temperature below -70°C to prevent benzyne formation (elimination of LiF).

-

Substrate Addition: Dissolve 1,2-difluorobenzene in a small amount of THF and add dropwise to the base.

-

Metalation: Stir at -78°C for 1 to 2 hours . The inductive effect of the two fluorines makes the C-3 proton (ortho to one F, meta to the other) highly acidic, facilitating lithiation at this position.

-

Quench: Add the Electrophile (1.2 equivalents) dissolved in THF.

-

Workup: Allow to warm to room temperature slowly. Quench with saturated NH4Cl solution. Extract with ethyl acetate.

Safety Note: 1,2-difluorobenzene lithiated species can be unstable. If allowed to warm without an electrophile, they may undergo elimination to form difluorobenzyne, which is highly reactive and can polymerize or react uncontrollably.

References

-

Dipole Moments of Fluorinated Benzenes Title: Dipole Moments and Dipoles Source: Master Organic Chemistry URL:[Link]

-

Conformational Control in Drug Design Title: Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines Source: ResearchGate URL:[Link]

-

Metabolic Stability & Fluorine Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Synthetic Protocols (DoM) Title: Directed Ortho Metalation (DOM) Source: Organic Chemistry Portal URL:[Link]

-

Electronic Properties of 1,2-Difluorobenzene Title: 1,2-Difluorobenzene (Data & Properties) Source: Wikipedia (Verified Chemical Data) URL:[Link][2]

Sources

Safety data sheet (SDS) for 2,3-Difluoro-1,4-dimethyl-benzene

Technical Whitepaper: Operational Safety and Handling of 2,3-Difluoro-1,4-dimethyl-benzene

Executive Summary

2,3-Difluoro-1,4-dimethyl-benzene (CAS: 1736-90-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1] In medicinal chemistry, it serves as a critical building block for "scaffold hopping," where the fluorine atoms modulate lipophilicity (LogP) and metabolic stability by blocking specific sites on the xylene ring from cytochrome P450 oxidation.[1]

While structurally related to p-xylene, the introduction of two fluorine atoms significantly alters its physicochemical profile—raising the boiling point and modifying its electronic density.[1] This guide moves beyond standard SDS templates to provide a self-validating safety protocol for researchers handling this compound in high-stakes synthesis environments.

Chemical Identity & Physical Constants

The following data aggregates experimentally validated values. Note the deviation in boiling point compared to non-fluorinated p-xylene (138°C), necessitating adjusted distillation parameters.[1]

| Property | Value | Context for Researchers |

| CAS Number | 1736-90-9 | Unique identifier for inventory tracking.[1] |

| IUPAC Name | 2,3-Difluoro-1,4-dimethylbenzene | Synonyms: 2,3-Difluoro-p-xylene.[1] |

| Molecular Weight | 142.15 g/mol | Used for stoichiometry calculations.[1] |

| Physical State | Colorless Liquid | Visually similar to standard solvents; labeling is critical.[1] |

| Boiling Point | 155°C @ 760 mmHg | Higher than p-xylene; requires higher bath temps for reflux.[1] |

| Flash Point | 36°C (Closed Cup) | Flammable. Vapors can ignite at ambient lab temperatures.[1] |

| Density | ~1.1 g/mL (Estimated) | Denser than water (unlike p-xylene); sinks in aqueous extraction.[1] |

| Solubility | Immiscible in water | Lipophilic; extract with EtOAc or DCM.[1] |

Hazard Architecture & GHS Classification

Understanding the mechanism of hazard allows for better risk mitigation.[1]

Core Hazards

-

Flammable Liquid (Category 3, H226): With a flash point of 36°C, static discharge or nearby hot plates can trigger ignition.[1] The fluorine substituents do not render it non-flammable.[1]

-

Skin/Eye Irritation (Category 2, H315/H319): The compound is a potent defatting agent.[1] The fluorine atoms increase lipophilicity, potentially facilitating faster dermal absorption compared to non-fluorinated analogs.

-

Specific Target Organ Toxicity (Single Exposure, H335): Inhalation causes respiratory tract irritation and potential CNS depression (dizziness, headache) typical of aromatic hydrocarbons.[1]

The "Fluorine Effect" on Reactivity

The presence of fluorine at the 2,3-positions creates an electron-deficient core relative to p-xylene.[1]

-

Safety Implication: While less prone to electrophilic aromatic substitution, the ring is activated for nucleophilic aromatic substitution (

) under forcing conditions.[1] Avoid inadvertent mixing with strong nucleophiles (e.g., sodium methoxide) outside of controlled reaction vessels to prevent exotherms.[1]

Operational Handling Protocol

This protocol is designed as a self-validating loop: every step includes a check to ensure safety before proceeding.

Engineering Controls

-

Ventilation: Handle only in a certified chemical fume hood with face velocity >100 fpm.[1]

-

Static Control: Ground all metal containers during transfer. Use conductive tubing for large-scale transfers.[1]

Personal Protective Equipment (PPE) Matrix

-

Gloves: Viton (Fluoroelastomer) or Silver Shield are recommended for prolonged contact.[1] Standard Nitrile gloves provide only splash protection and will degrade rapidly due to the aromatic nature of the compound.[1]

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.[1]

Workflow Visualization

The following diagram outlines the decision logic for safe synthesis setup.

Figure 1: Operational workflow for handling 2,3-Difluoro-1,4-dimethyl-benzene in a synthesis environment.

Emergency Response & Spill Logic

In the event of a release, immediate action is required.[2][3][4][5] The high volatility and flammability dictate a rapid response.

Fire Fighting Measures

-

Media: Use Alcohol-Resistant Foam or Dry Chemical (CO2) .[1][6]

-

Do NOT Use: High-volume water jet. This will spread the burning liquid as the compound is less dense than water and immiscible.

-

Combustion Products: Burning releases Hydrogen Fluoride (HF) gas, which is highly corrosive and toxic.[1] Firefighters must wear full SCBA.

Spill Response Algorithm

-

Evacuate: Clear the area of non-essential personnel.

-

Isolate: Remove all ignition sources (hot plates, stirrers).[1]

-

Contain: Use non-combustible absorbents (Vermiculite or Sand).[1][7] Do not use sawdust (fire hazard).[1]

-

Clean: Transfer absorbed material to a sealed container labeled "Flammable/Toxic - Halogenated."

Figure 2: Decision logic for spill response classification and action.

Toxicology & Environmental Fate[1]

Acute Toxicity[1][4][8]

-

Inhalation: High vapor concentrations act as a CNS depressant.[1][8] Symptoms include headache, nausea, and coordination loss.

-

Read-Across Data: While specific LD50 data for this isomer is limited, data from p-xylene suggests an Oral LD50 (Rat) of ~4000 mg/kg [1].[1] However, the fluorinated analog should be treated as more toxic due to potential metabolic stability, leading to longer retention times in the body.[1]

Environmental Fate

-

Bioaccumulation: The addition of fluorine atoms generally increases the octanol-water partition coefficient (LogP), suggesting a higher potential for bioaccumulation in aquatic organisms compared to xylene.[1]

-

Degradability: Not readily biodegradable.[1] Prevent entry into drains or waterways.[2][7][9]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 581530, 1,4-Difluoro-2,3-dimethylbenzene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 1,4-difluoro-2,3-dimethylbenzene. Retrieved from [Link][1]

Sources

- 1. 1,4-Difluoro-2,3-dimethylbenzene | C8H8F2 | CID 581530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. media.bazan.co.il [media.bazan.co.il]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. greenfield.com [greenfield.com]

- 5. solmedialtd.com [solmedialtd.com]

- 6. expotechusa.com [expotechusa.com]

- 7. quimica.ypf.com [quimica.ypf.com]

- 8. westliberty.edu [westliberty.edu]

- 9. cpchem.com [cpchem.com]

Methodological & Application

Synthesis of 2,3-difluoro-1,4-dimethylbenzene from 2,3-dimethylaniline

An Application Note for the Synthesis of 2,3-Difluoro-1,4-Dimethylbenzene from 2,3-Dimethylaniline via the Balz-Schiemann Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-difluoro-1,4-dimethylbenzene, a valuable fluorinated aromatic building block, starting from commercially available 2,3-dimethylaniline. The protocol is centered on the robust and well-established Balz-Schiemann reaction, which proceeds through two key stages: the diazotization of the primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt. This application note details the underlying chemical principles, step-by-step experimental procedures, critical safety considerations, and methods for purification and characterization. The content is designed for researchers in synthetic organic chemistry and drug development, offering field-proven insights to ensure a successful and safe laboratory execution.

Introduction and Scientific Background

Fluorinated aromatic compounds are of paramount importance in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into an organic molecule can significantly alter its physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 2,3-difluoro-1,4-dimethylbenzene, serves as a key intermediate for more complex molecular architectures.

Direct fluorination of aromatic rings is often impractical due to the high reactivity and poor selectivity of elemental fluorine.[2] The Balz-Schiemann reaction, discovered in 1927, remains a cornerstone for the site-specific synthesis of aryl fluorides from anilines.[2][3] This method offers a reliable pathway by converting a primary aromatic amine into a relatively stable aryldiazonium tetrafluoroborate salt, which can often be isolated.[4] Subsequent thermal decomposition of this salt expels nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.[5]

This protocol has been optimized for the specific conversion of 2,3-dimethylaniline, addressing the nuances of handling the substituted diazonium intermediate and ensuring a high-yield, high-purity synthesis of 2,3-difluoro-1,4-dimethylbenzene.

Reaction Mechanism and Rationale

The Balz-Schiemann reaction is a two-part process. Understanding the mechanism is crucial for appreciating the critical parameters of the protocol.

Part A: Diazotization The first step is the conversion of the primary amine (2,3-dimethylaniline) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[6][7] In this protocol, tetrafluoroboric acid (HBF₄) is used. It serves a dual purpose: providing the acidic medium and supplying the tetrafluoroborate (BF₄⁻) counterion.[2] The BF₄⁻ anion is large and non-nucleophilic, which imparts greater thermal stability to the diazonium salt compared to halides like chloride, often allowing it to be isolated as a solid.[4][8] The reactive electrophile is the nitrosonium ion (NO⁺), which attacks the nucleophilic amine.[6]

Part B: Fluoro-dediazoniation (Thermal Decomposition) The isolated 2,3-dimethylbenzenediazonium tetrafluoroborate is heated, typically as a solid or in a high-boiling inert solvent.[9] The diazonium group is an excellent leaving group and is expelled as nitrogen gas (N₂).[3] This generates a transient, high-energy aryl carbocation. The carbocation is then immediately attacked by a fluoride ion from the BF₄⁻ counterion to form the stable C-F bond.[3][9]

Sources

- 1. Aryl fluorides synthesis via a Balz-Schiemann type reaction: organotrifluoroborates as promising fluoride sources [programme.exordo.com]

- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. testbook.com [testbook.com]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. scientificupdate.com [scientificupdate.com]

Using 2,3-difluoro-p-xylene as a liquid crystal mesogen precursor

Application Note: 2,3-Difluoro-p-xylene as a Mesogen Precursor for Negative Dielectric Anisotropy Liquid Crystals

Executive Summary

This guide details the utilization of 2,3-difluoro-p-xylene (DFPX) as a primary building block for High-Performance Liquid Crystals (HPLC). Specifically, DFPX is the critical precursor for Negative Dielectric Anisotropy (

Unlike cyano-based mesogens, which suffer from high viscosity and ionic impurity trapping, 2,3-difluoro-substituted cores offer a unique balance of low rotational viscosity (

Material Characterization & Safety

Before initiating synthesis, the precursor must be characterized to ensure it meets the >99.5% purity threshold required for electronic-grade materials.

Table 1: Physical Properties of 2,3-Difluoro-p-xylene

| Property | Value | Relevance to LC Synthesis |

| CAS Number | 703-87-7 | Identity verification. |

| Molecular Weight | 142.15 g/mol | Stoichiometric calculations. |

| Boiling Point | 148–150 °C | Purification via fractional distillation. |

| Density | 1.13 g/mL | Solvent volume calculations. |

| Appearance | Clear, colorless liquid | Color indicates oxidation/impurities. |

| Dipole Moment | ~2.5 D (Lateral) | Critical for |

Safety Advisory:

-

Flammability: Flash point is approx. 35°C. Ground all glassware.

-

Toxicity: Like all fluorinated aromatics, DFPX is a skin irritant and potential CNS depressant. Handle in a fume hood.

-

Reactivity: Avoid contact with strong oxidizing agents until controlled oxidation is intended.

The "Fluorine Effect" in Mesogen Design

The strategic value of DFPX lies in the specific positioning of the fluorine atoms. In a liquid crystal, the dielectric anisotropy is defined as

-

Standard Nematic (Positive): Dipole is along the long axis (

). -

VA Mode (Negative): Dipole must be perpendicular to the long axis (

).[1]

The 2,3-difluoro substitution creates a strong net dipole moment orthogonal to the molecular axis while maintaining the linearity of the core, a feat difficult to achieve with bulky lateral groups like chlorine or methyls.

Figure 1: Mechanistic impact of 2,3-difluoro substitution on electro-optical properties.

Synthetic Protocols

DFPX is rarely used "as is"; it is a scaffold. We present two divergent protocols: Oxidation (for ester-linked cores) and Radical Bromination (for alkyl chain attachment).

Protocol A: Controlled Oxidation to 2,3-Difluoroterephthalic Acid

Target: Linker for ester-based LCs (e.g., forming the rigid core).

Mechanism: The electron-withdrawing nature of fluorine deactivates the ring, making the methyl protons slightly more acidic but the ring resistant to electrophilic attack. Standard KMnO4 oxidation is effective but requires phase transfer catalysis to ensure completion due to the hydrophobic fluorinated core.

Reagents:

-

Precursor: 2,3-Difluoro-p-xylene (10.0 g, 70 mmol)

-

Oxidant: Potassium Permanganate (KMnO4) (44.0 g, 280 mmol)

-

Solvent: Pyridine / Water (1:1 v/v) or t-Butanol/Water

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step Workflow:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to MnO2 sludge), reflux condenser, and dropping funnel.

-

Solvation: Dissolve DFPX in 100 mL Pyridine/Water mixture. Add TBAB.

-

Oxidation: Heat to 85°C. Add KMnO4 in small portions over 2 hours. Caution: Exothermic.

-

Checkpoint: The purple color should disappear rapidly initially. If purple persists, pause addition.

-

-

Reflux: After addition, reflux at 100°C for 6 hours.

-

Workup:

-

Filter the hot solution through a Celite pad to remove MnO2. Wash the pad with hot water.[2]

-

Concentrate the filtrate to ~50 mL.

-

Acidify with HCl (6M) to pH 1. The 2,3-difluoroterephthalic acid will precipitate as a white solid.

-

-

Purification: Recrystallize from glacial acetic acid.

-

Target Yield: 75-85%

-

Validation: H-NMR (DMSO-d6) should show disappearance of methyl singlets (2.3 ppm) and appearance of broad acid protons (~13 ppm).

-

Protocol B: Wohl-Ziegler Bromination (Benzylic Functionalization)

Target: Precursor for alkyl tails (via Grignard) or Wittig reagents.

Mechanism: Free-radical substitution at the benzylic position. The fluorine substituents stabilize the radical slightly less than hydrogen, but the reaction proceeds well with NBS.

Reagents:

-

Precursor: 2,3-Difluoro-p-xylene (10.0 g)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv for mono, 2.2 equiv for bis)

-

Initiator: AIBN (Azobisisobutyronitrile) (2 mol%) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (Green alternative to CCl4) or Acetonitrile.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 250 mL flask and purge with Argon. Oxygen inhibits the radical chain.

-

Dissolution: Dissolve DFPX and NBS in the solvent. Add AIBN.

-

Initiation: Heat to reflux (approx 80-100°C depending on solvent).

-

Visual Cue: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

-

Irradiation (Optional but Recommended): Use a 500W halogen lamp to accelerate the radical formation if chemical initiation is slow.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). DFPX is non-polar; the mono-bromide is slightly more polar; the di-bromide is most polar.

-

Critical Stop: Stop reaction immediately upon consumption of starting material to prevent over-bromination (if mono- is desired).

-

-

Workup:

-

Cool to 0°C to precipitate succinimide. Filter.

-

Evaporate solvent.[3]

-

-

Purification: Vacuum distillation is preferred over column chromatography for fluorinated benzylic bromides due to their instability on silica.

Synthesis Decision Tree

The following diagram illustrates the strategic pathways available starting from 2,3-difluoro-p-xylene.

Figure 2: Synthetic divergence from the DFPX precursor to final LC classes.

Quality Control & Validation

In Liquid Crystal manufacturing, purity is paramount. Even ppm levels of ionic impurities can cause image retention (burn-in) in displays.

-

GC-MS: Required to detect non-fluorinated xylene isomers (which ruin the

). -

Resistivity: The final mesogen must exhibit resistivity

. -

DSC (Differential Scanning Calorimetry):

-

Check transition temperatures (Cr

N -

Broad peaks indicate isomeric impurities or incomplete functionalization.

-

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

-

PubChem. (n.d.).[4][5][6] 2,3-Difluoro-p-xylene Compound Summary. National Library of Medicine.

-

Merck KGaA. (2020). Liquid Crystals: The Phase for the Future. (Industry Whitepaper on VA-LCD Materials).

-

Organic Syntheses. (1946). Terephthalic Acid Synthesis (General Protocol adapted for Fluorinated Analogues). Org. Synth. Coll. Vol. 3, p.791.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 4. 2,3-Difluorohexane | C6H12F2 | CID 18965845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5,6-Tetrafluoro-p-xylene | C8H6F4 | CID 136549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) | C12H20F2Si2 | CID 21079666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The 2,3-Difluoro-p-Xylene Fragment as a Strategic Bioisostere in Medicinal Chemistry

I. Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery, lead optimization is a critical phase where a promising hit molecule is meticulously refined to enhance its efficacy, selectivity, and pharmacokinetic profile. One of the most powerful strategies in the medicinal chemist's toolkit is bioisosteric replacement.[1][2] This approach involves substituting a specific atom or group in a lead compound with another that has similar steric or electronic characteristics, with the goal of improving the molecule's properties without losing its desired biological activity.[3][4]

The introduction of fluorine into drug candidates has become a cornerstone of this strategy.[5][6] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modifications to a molecule's profile.[7][8] Strategic fluorination can be used to block metabolic oxidation, modulate the acidity or basicity (pKa) of nearby functional groups, alter molecular conformation, and introduce new, favorable interactions with the target protein.[5][8][9] This guide focuses on the specific application of the 2,3-difluoro-p-xylene moiety as a sophisticated bioisostere for 1,4-disubstituted benzene rings, a common scaffold in many therapeutic agents.

II. The 2,3-Difluoro-p-Xylene Motif: A Multifunctional Tool for Lead Optimization

The simple p-xylene or 1,4-dimethylphenyl group is a ubiquitous fragment in medicinal chemistry. While structurally simple, it can present challenges, including susceptibility to metabolic oxidation at the benzylic methyl groups and contributing to high lipophilicity, which can negatively impact solubility and pharmacokinetic properties. The replacement of this group with a 2,3-difluoro-p-xylene fragment offers a compelling solution to these issues through several distinct mechanisms.

A. Rationale for Vicinal Difluorination

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[7][9] Introducing fluorine atoms adjacent to the methyl groups effectively shields these metabolically vulnerable positions, thereby enhancing the metabolic stability and prolonging the half-life of the drug candidate.

-

Conformational Control via the Gauche Effect: The presence of two vicinal, highly electronegative fluorine atoms introduces a powerful conformational constraint known as the fluorine gauche effect.[10][11] This effect can restrict the rotation of adjacent bonds, locking the molecule into a specific, and potentially more bioactive, conformation. This pre-organization for binding can lead to a significant increase in potency and selectivity.[9]

-

Modulation of Electronic Properties and Binding Interactions: The two C-F bonds create a strong local dipole moment on the aromatic ring. This alters the electrostatic potential of the molecule, influencing its ability to permeate membranes and interact with the target protein.[12] These polarized C-F bonds can engage in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions within the protein's binding pocket, which are not possible with a simple hydrocarbon ring.[5][9]

-

Fine-Tuning Lipophilicity (LogP): While a single fluorine substitution often slightly increases lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease in LogP due to the dominance of fluorine's polarity.[9] This allows for precise tuning of the molecule's solubility and permeability profile, which is crucial for achieving optimal oral bioavailability.

B. Strategic Decision Workflow for Bioisosteric Replacement

The decision to employ the 2,3-difluoro-p-xylene bioisostere should be data-driven. The following workflow outlines the key considerations.

Caption: Workflow for implementing the 2,3-difluoro-p-xylene bioisostere strategy.

III. Comparative Physicochemical Properties

To illustrate the potential impact of this bioisosteric replacement, the following table provides a hypothetical comparison of key properties between a parent compound containing a p-xylene fragment and its 2,3-difluoro analog.

| Property | Parent Compound (p-Xylene) | Analog (2,3-Difluoro-p-xylene) | Rationale for Change |

| Calculated LogP (cLogP) | ~ 3.5 | ~ 3.2 | The polar C-F bonds slightly reduce lipophilicity, potentially improving solubility.[9] |

| Metabolic Half-Life (t½) | Low (e.g., <15 min) | High (e.g., >60 min) | The strong C-F bonds block benzylic oxidation, a primary metabolic pathway.[5][7] |

| Binding Affinity (Ki) | 50 nM | 5 nM | Favorable conformation and new electrostatic interactions enhance binding to the target.[5][10] |

| Aqueous Solubility | 5 µg/mL | 20 µg/mL | The increased polarity and potentially lower crystal lattice energy can improve solubility. |

| Dipole Moment | Low | Moderate-High | The vicinal difluoro substitution introduces a significant dipole, altering the molecule's electrostatic character. |

IV. Experimental Protocols

The successful implementation of this strategy requires robust synthetic methods. While the direct synthesis of 2,3-difluoro-p-xylene itself is specific, a more general and highly valuable approach involves the synthesis of a key precursor, 2,3-difluoroaniline , which can then be elaborated into various functionalized building blocks. The following protocol is based on established chemical transformations.[13]

Protocol 1: Synthesis of 2,3-Difluoroaniline from 2,3-Dichloronitrobenzene

This protocol describes a two-step process involving a nucleophilic aromatic substitution (fluorination) followed by a reduction of the nitro group.

Caption: Synthetic pathway for 2,3-difluoroaniline.

Step A: Halogen Exchange (HALEX) Fluorination

-

Causality: This step replaces the chlorine atoms with fluorine using a fluoride salt. The reaction proceeds sequentially, often requiring forcing conditions and a phase-transfer catalyst for the second substitution due to the deactivating effect of the first fluorine atom.[14] A high-boiling polar aprotic solvent like DMSO is essential to solubilize the fluoride salt and reach the necessary reaction temperatures.[13]

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloronitrobenzene (192 g, 1.0 mol), anhydrous potassium fluoride (KF, 138 g, 2.4 mol), and dimethyl sulfoxide (DMSO, 400 mL).

-

Reaction (First Fluorination): Heat the reaction mixture to 170-175 °C and maintain for 8-10 hours, monitoring the disappearance of the starting material by GC-MS.

-

Reaction (Second Fluorination): After cooling slightly, add a phase-transfer catalyst such as tetraphenylphosphonium bromide (3-5 mol%). Re-heat the mixture to 200-210 °C for an additional 10-15 hours.

-

Workup: Cool the mixture to room temperature and pour it into 2 L of ice-water. Extract the product with toluene (3 x 500 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2,3-difluoronitrobenzene is then purified by vacuum distillation to yield the product.

Step B: Nitro Group Reduction

-

Causality: This is a standard transformation to convert the electron-withdrawing nitro group into the versatile amino group. Catalytic hydrogenation is a clean method, while metal/acid reductions like iron in acetic or hydrochloric acid are robust and cost-effective alternatives.

-

Setup: In a 1 L flask, dissolve the 2,3-difluoronitrobenzene (159 g, 1.0 mol) in ethanol (500 mL).

-

Reaction: Carefully add iron powder (223 g, 4.0 mol) followed by the slow addition of concentrated hydrochloric acid (40 mL) while stirring. The reaction is exothermic and may require an ice bath to maintain the temperature below 60 °C.

-

Monitoring: Stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield 2,3-difluoroaniline. Further purification can be achieved by distillation or crystallization.

Protocol 2: Incorporation via Sandmeyer and Suzuki Coupling

The resulting 2,3-difluoroaniline is a versatile intermediate. It can be converted to a boronic acid for subsequent Suzuki coupling, a common C-C bond-forming reaction in drug synthesis.

-

Diazotization (Sandmeyer Reaction): Convert the 2,3-difluoroaniline to the corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HBF₄).

-

Borylation: React the diazonium salt with bis(pinacolato)diboron in the presence of a palladium catalyst to form the 2,3-difluoro-p-xylene boronic ester.

-

Suzuki Coupling: Couple the synthesized boronic ester with an aryl or heteroaryl halide (the core of your drug candidate) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

V. Conclusion

The 2,3-difluoro-p-xylene fragment is a highly valuable bioisostere for medicinal chemists seeking to overcome common liabilities in lead optimization. Its strategic application allows for the simultaneous enhancement of metabolic stability, modulation of physicochemical properties, and conformational restriction of the parent molecule. By providing new avenues for favorable drug-target interactions, this seemingly simple substitution can unlock significant improvements in potency, selectivity, and overall drug-like properties, accelerating the journey from a promising lead to a viable clinical candidate.

References

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.

- Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem.

- Sun, A., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules.

- Bioisosteric Replacements. (n.d.). Chemspace.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University.

- Bioisosteres Cheat Sheet. (2025). Drug Hunter.

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.

- Process for synthesizing 2,3-difluoroaniline. (n.d.). Google Patents.

- The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. (2017). Beilstein Journal of Organic Chemistry.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.

- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). ACS Publications.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Center for Biotechnology Information.

Sources

- 1. chem-space.com [chem-space.com]

- 2. drughunter.com [drughunter.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 14. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

High-Performance Fluorinated Poly(p-phenylene vinylene) (PPV) Derivatives: Synthesis, Characterization, and Optimization

Application Note: AN-MAT-2026-04

Executive Summary

Poly(p-phenylene vinylene) (PPV) derivatives remain a cornerstone of organic optoelectronics.[1] However, standard alkoxy-substituted PPVs (like MEH-PPV) suffer from oxidative instability and insufficient electron affinity. Fluorination of the PPV backbone is the critical structural modification required to overcome these limitations.

This guide details the synthesis of fluorinated PPV (F-PPV) derivatives via the Gilch polymerization route . It explains the causality between fluorine substitution and lowered HOMO/LUMO levels, provides a self-validating protocol for high-molecular-weight synthesis, and bridges the gap to bio-applications for drug development professionals utilizing Conjugated Polymer Nanoparticles (CPNs).

The Fluorine Advantage: Mechanistic Insight

Before synthesis, it is vital to understand why fluorine is introduced. It is not merely a substituent; it is an electronic tuner.

-

HOMO/LUMO Modulation: Fluorine is the most electronegative element (Pauling scale 3.98). Substituting hydrogen with fluorine on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3][4]

-

Result: Increased open-circuit voltage (

) in photovoltaic applications and improved resistance to oxidative degradation.

-

-

Intermolecular Locking: The C-F bond induces non-covalent interactions (C-F···H-C and C-F···S) that promote planarity and face-to-face

-stacking.-

Result: Higher charge carrier mobility.

-

Table 1: Comparative Electronic Properties

Data approximated based on standard MEH-PPV vs. Fluorinated analogues.

| Polymer Derivative | Substituents | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Stability (Air) |

| MEH-PPV | Alkoxy (Donor) | -5.10 | -2.90 | 2.20 | Poor |

| P-F-PPV | 1 Fluorine | -5.35 | -3.15 | 2.20 | Moderate |

| P-DF-PPV | 2 Fluorines | -5.60 | -3.30 | 2.30 | High |

Strategic Synthesis Selection

For industrial and high-performance research applications, the Gilch Polymerization is selected over the Wessling or Heck routes due to its ability to produce high molecular weights (

Figure 1: Synthesis Workflow (DOT Diagram)

Caption: End-to-end workflow from fluorinated benzene precursors to final purified polymer application.

Experimental Protocols

Protocol A: Monomer Synthesis (1,4-bis(bromomethyl)-2,3-difluorobenzene)

Safety Note: Benzyl bromides are potent lachrymators. All operations must be performed in a fume hood.

Reagents:

-

2,3-Difluoro-p-xylene (Commercial or synthesized via methylation of 2,3-difluoro-1,4-benzene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) - Radical Initiator

-

Carbon Tetrachloride (

) or Benzotrifluoride (green alternative)

Step-by-Step:

-

Dissolution: Dissolve 2,3-difluoro-p-xylene (10 mmol) in 50 mL of anhydrous solvent.

-

Activation: Add NBS (22 mmol, 1.1 eq per methyl group) and BPO (0.5 mmol).

-

Reflux: Heat to reflux (75-80°C) under Argon atmosphere. Monitor by TLC (Hexane eluent).

-

Checkpoint: The reaction is complete when the starting xylene spot disappears.

-

-

Filtration: Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Isolation: Evaporate solvent. Recrystallize the crude solid from hexane/chloroform (10:1).

-

Validation: 1H NMR should show a singlet at

ppm (

-

Protocol B: Gilch Polymerization (The Critical Step)

This step dictates the defect density and molecular weight. The mechanism involves a 1,6-elimination forming a p-quinodimethane intermediate, which polymerizes via a radical mechanism.

Reagents:

-

Monomer from Protocol A (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (2.5 - 3.0 eq)

-

Anhydrous THF (Solvent)

-

4-tert-butylbenzyl bromide (End-capper, optional, 0.01 eq)

Step-by-Step:

-

Preparation: In a flame-dried Schlenk flask, dissolve the monomer (1.0 g) in dry THF (100 mL). Degas with Argon for 30 mins.

-

Base Addition (The Control Point):

-

Dissolve t-BuOK in dry THF.

-

Crucial: Add the base solution dropwise over 20 minutes to the monomer solution at 0°C .

-

Reasoning: Rapid addition causes local overheating and "tolane-bisbenzyl" defects (triple bonds), which quench fluorescence.

-

-

Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 24 hours. The solution will turn fluorescent yellow-green and become viscous.

-

Termination: Add the end-capper (if using) or pour the mixture into 500 mL of acidic Methanol (containing 1% HCl).

-

Precipitation: The polymer precipitates as a fibrous solid. Filter and wash with methanol.

Figure 2: Gilch Polymerization Mechanism

Caption: Mechanistic pathway showing the critical p-quinodimethane intermediate and potential defect routes.

Protocol C: Purification (The "Self-Validating" System)

Impurities (oligomers, residual catalyst) act as charge traps in devices and toxicity risks in bio-applications.

-

Soxhlet Extraction:

-

Thimble: Place crude polymer in a cellulose thimble.

-

Solvent 1 (Methanol, 24h): Removes salts and residual base.

-

Solvent 2 (Acetone, 24h): Removes low-molecular-weight oligomers.

-

Solvent 3 (Chloroform/Chlorobenzene): Extracts the target High-MW polymer.

-

-

Concentration: Concentrate the Chloroform fraction and re-precipitate in Methanol.

-

Vacuum Dry: Dry at 40°C under vacuum for 48 hours.

Characterization & Validation

How do you know the synthesis was successful?

-

1H NMR Spectroscopy:

-

Success Indicator: Broad aromatic peaks (due to slow relaxation of polymers) and a distinct vinylic proton peak at

7.0–7.5 ppm. -

Defect Check: Look for signals at

2.8–3.2 ppm. These indicate saturated ethylene bridges (defects) where elimination was incomplete.

-

-

Gel Permeation Chromatography (GPC):

-

Target

g/mol and PDI < 2.5.

-

-

Cyclic Voltammetry (CV):

-

Measure oxidation onset (

). Calculate HOMO using -

Validation: The fluorinated polymer should show a deeper HOMO (more positive oxidation potential) compared to non-fluorinated controls.

-

Application Note: Bio-Imaging (Conjugated Polymer Nanoparticles)

For Drug Development Professionals: Fluorinated PPVs are excellent candidates for Conjugated Polymer Nanoparticles (CPNs) used in fluorescence cell imaging due to their high quantum yield and lack of heavy metal toxicity (unlike Quantum Dots).

Protocol for CPN Formulation:

-

Dissolve F-PPV in THF (1 mg/mL).

-

Rapidly inject 1 mL of polymer solution into 9 mL of water under ultrasonication (Nano-precipitation method).

-

Remove THF via rotary evaporation.

-

Result: Stable, aqueous dispersion of ~50 nm fluorescent particles ready for bioconjugation.

References

-

Akagi, K. (2010). "Liquid Crystalline Conjugated Polymers: Synthesis, Properties, and Applications." Polymer Chemistry. Link

-

Hsieh, B. R. (2010). "Poly(p-phenylenevinylene)s: Synthesis and Applications." Encyclopedia of Materials: Science and Technology. Link

-

Li, Y., et al. (2013). "Fluorine substitution: a new strategy for developing high performance conjugated polymers." Polymer Chemistry. Link

-

Schoenbein, A. K., et al. (2017).[1] "Quantifying the Kinetics of the Gilch Polymerization toward Alkoxy-Substituted Poly(p-phenylene vinylene)." Macromolecules. Link

-

Tuncel, D., & Demir, H. V. (2010). "Conjugated polymer nanoparticles."[5] Nanoscale. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Electrophilic Substitution of Difluoro-xylenes

Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (SEAr) on difluoro-xylene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic strategies and troubleshoot challenges related to regioselectivity. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable solutions grounded in established chemical principles.

Section 1: Troubleshooting Guides

This section addresses specific, common problems encountered during the electrophilic substitution of difluoro-xylenes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Question: "My reaction is producing a nearly inseparable mixture of regioisomers. How can I favor the formation of a single, desired isomer?"

Probable Causes:

-

Competing Directing Effects: The two fluorine atoms and two methyl groups on the xylene ring exert competing electronic and steric influences on the incoming electrophile. Fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance (+M effect), but it is also deactivating due to its strong inductive electron-withdrawing effect (-I effect).[1][2] Methyl groups are activating, ortho-, para-directing groups through an inductive effect and hyperconjugation.[3] The interplay of these effects can lead to the formation of multiple products.

-

Steric Hindrance: The methyl groups can sterically hinder attack at the ortho positions, potentially favoring substitution at less crowded sites.[1][4][5][6]

-

Reaction Conditions (Kinetic vs. Thermodynamic Control): The reaction conditions, particularly temperature, can influence whether the product distribution is governed by the fastest forming product (kinetic control) or the most stable product (thermodynamic control).[7][8][9]

Solutions & Methodologies:

-

Leverage Steric Hindrance:

-

Increase the Steric Bulk of the Electrophile: For reactions like Friedel-Crafts alkylation or acylation, using a bulkier electrophile can significantly increase the preference for substitution at the less sterically hindered positions.[10] For instance, employing tert-butyl chloride instead of methyl chloride in an alkylation will heavily favor substitution at positions away from the methyl groups of the xylene.

-

Utilize Bulky Lewis Acids: In Friedel-Crafts reactions, the choice of Lewis acid can influence the steric environment around the electrophile.[11][12][13] A larger Lewis acid can form a more sterically demanding complex with the electrophile, thus enhancing regioselectivity.

-

-

Control Reaction Temperature for Kinetic vs. Thermodynamic Products:

-

Kinetic Control (Favors the Fastest Formed Product): To favor the kinetically controlled product, reactions should generally be run at lower temperatures and for shorter durations.[8][9] This minimizes the chance of the initially formed product rearranging to a more thermodynamically stable isomer.

-

Thermodynamic Control (Favors the Most Stable Product): To favor the thermodynamically controlled product, higher temperatures and longer reaction times are typically employed.[8][9] This allows the reaction to reach equilibrium, favoring the most stable isomer. It's important to note that this may not always lead to a single product if multiple isomers have similar stabilities.

Experimental Protocol: Temperature Screening for Optimal Regioselectivity

-

Setup: Prepare three identical reaction vessels with the difluoro-xylene substrate and the appropriate solvent.

-

Temperature Control: Cool the reaction vessels to -20 °C, 0 °C, and 25 °C (room temperature), respectively.

-

Reagent Addition: Slowly add the electrophile and catalyst (if required) to each reaction vessel simultaneously.

-

Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 30 minutes).

-

Quenching: Once the starting material is consumed or after a predetermined time, quench the reactions.

-

Analysis: Analyze the product ratios in each reaction mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Employ Shape-Selective Catalysts:

-

Zeolites: Zeolites are microporous aluminosilicate minerals that can act as shape-selective catalysts.[14] The pore size and structure of the zeolite can restrict the formation of bulkier isomers, thereby favoring the formation of a specific, less sterically demanding product.[14][15] For example, in a nitration reaction, using a zeolite catalyst can significantly enhance the para-selectivity.[14]

-

Issue 2: Low Reaction Yield or No Reaction

Question: "I am observing very low conversion of my difluoro-xylene starting material, or the reaction is not proceeding at all. What could be the issue?"

Probable Causes:

-

Deactivating Effect of Fluorine: The strong electron-withdrawing inductive effect of the two fluorine atoms deactivates the aromatic ring, making it less nucleophilic and less reactive towards electrophiles.[2][3]

-

Insufficiently Reactive Electrophile: The electrophile may not be strong enough to react with the deactivated difluoro-xylene ring.

-

Catalyst Inactivity: In reactions requiring a catalyst, such as Friedel-Crafts reactions or certain halogenations, the catalyst may be poisoned or deactivated.[16]

Solutions & Methodologies:

-

Increase Electrophile Reactivity:

-

Use a Stronger Lewis Acid: In Friedel-Crafts reactions, switching to a more potent Lewis acid (e.g., AlCl₃ instead of FeCl₃) can generate a more reactive electrophile.[11][12][13]

-

Generate the Electrophile In Situ: For nitration, using a mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[17][18] For halogenation of deactivated rings, an oxidizing agent can be used to generate a more potent electrophilic halogen species.[16][19]

-

-

Modify Reaction Conditions:

-

Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be mindful that this could negatively impact regioselectivity.

-

Use a More Polar Solvent: A more polar solvent can sometimes help to stabilize the charged intermediate (the sigma complex or arenium ion), thereby lowering the activation energy of the rate-determining step.[18]

Decision Workflow for Low Reactivity

Caption: Troubleshooting workflow for low reactivity.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is fluorine considered an ortho-, para-director despite being an electron-withdrawing group?

A1: This is a classic example of the interplay between inductive and resonance effects. Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds (a -I or inductive effect), which deactivates the ring overall.[2] However, fluorine also possesses lone pairs of electrons that can be donated into the pi system of the ring through resonance (a +M or mesomeric effect).[1] This resonance donation of electron density preferentially increases the electron density at the ortho and para positions, making them more nucleophilic and thus directing the incoming electrophile to these sites.[1][2] For fluorine, the +M effect on directing the position of attack outweighs the -I effect, but the -I effect is dominant in determining the overall reaction rate.[1]

Q2: Can I predict the major regioisomer computationally before running the experiment?

A2: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to determine the relative energies of the possible carbocation intermediates (Wheland intermediates or sigma complexes) that are formed upon electrophilic attack at different positions.[20][21] The isomer resulting from the most stable intermediate is generally the major product. Additionally, methods like RegioSQM, which calculate proton affinities, have shown high success rates in predicting the regioselectivity of electrophilic aromatic substitutions.[20][22][23] Analysis of the Highest Occupied Molecular Orbital (HOMO) can also provide insights into the most nucleophilic sites on the aromatic ring.[24]

Q3: Are there any side reactions I should be aware of with difluoro-xylenes?

A3: One potential side reaction, particularly under strongly basic conditions or with certain organometallic reagents, is the "halogen dance."[25][26] This is a rearrangement reaction where a halogen atom migrates to a different position on the aromatic ring.[25] While more common for bromine and iodine, it is a possibility to consider, especially if unexpected isomers are observed. Polysubstitution can also occur, particularly if the reaction conditions are too harsh or if the reaction is allowed to proceed for too long, especially in Friedel-Crafts reactions.

Q4: How do the two methyl groups on the xylene ring influence regioselectivity in combination with the fluorine atoms?